molecular formula C18H11BrClN3O2S B440919 3-[(2Z,5Z)-2-[(4-BROMOPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-6-CHLORO-7-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE

3-[(2Z,5Z)-2-[(4-BROMOPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-6-CHLORO-7-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE

Cat. No.: B440919
M. Wt: 448.7g/mol
InChI Key: BGMCEYDGUIUBRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 3-[(2Z,5Z)-2-[(4-BROMOPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-6-CHLORO-7-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic molecule that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone ring fused with an indole moiety, makes it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2Z,5Z)-2-[(4-BROMOPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-6-CHLORO-7-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Indole Moiety: The indole ring can be introduced via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.

    Coupling Reactions: The final step involves coupling the thiazolidinone and indole intermediates under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups on the bromophenyl ring.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential antimicrobial and anticancer activities. It has shown promise in inhibiting the growth of various bacterial strains and cancer cell lines.

Medicine

The compound is being investigated as a potential therapeutic agent. Its anti-inflammatory properties make it a candidate for the treatment of inflammatory diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 3-[(2Z,5Z)-2-[(4-BROMOPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-6-CHLORO-7-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with various molecular targets. The thiazolidinone ring is known to inhibit enzymes involved in the inflammatory response, while the indole moiety can interact with DNA, leading to the inhibition of cancer cell proliferation. The compound’s ability to undergo redox reactions also plays a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-3-{(2Z)-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-6-chloro-7-methyl-1,3-dihydro-2H-indol-2-one
  • (3Z)-3-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-6-chloro-7-methyl-1,3-dihydro-2H-indol-2-one

Uniqueness

The presence of the bromophenyl group in 3-[(2Z,5Z)-2-[(4-BROMOPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-6-CHLORO-7-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds with different substituents.

Properties

Molecular Formula

C18H11BrClN3O2S

Molecular Weight

448.7g/mol

IUPAC Name

3-[2-(4-bromoanilino)-4-hydroxy-1,3-thiazol-5-yl]-6-chloro-7-methylindol-2-one

InChI

InChI=1S/C18H11BrClN3O2S/c1-8-12(20)7-6-11-13(16(24)22-14(8)11)15-17(25)23-18(26-15)21-10-4-2-9(19)3-5-10/h2-7,25H,1H3,(H,21,23)

InChI Key

BGMCEYDGUIUBRI-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C(C(=O)N=C12)C3=C(N=C(S3)NC4=CC=C(C=C4)Br)O)Cl

Canonical SMILES

CC1=C(C=CC2=C(C(=O)N=C12)C3=C(N=C(S3)NC4=CC=C(C=C4)Br)O)Cl

Origin of Product

United States

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